

# 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

## CAS number

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### Compound of Interest

Compound Name:	2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
Cat. No.:	B020525

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An In-depth Technical Guide to **2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone** (CAS: 30724-22-2)

## Section 1: Introduction and Strategic Importance

**2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone**, registered under CAS number 30724-22-2, is a fluorinated aromatic ketone of significant interest in synthetic chemistry and pharmaceutical development.[1][2] Its structure, which combines a trifluoromethyl group adjacent to a carbonyl and a methoxy-substituted phenyl ring, offers a unique combination of reactivity and physicochemical properties. The trifluoromethyl (CF<sub>3</sub>) group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of drug candidates. The methoxy group, on the other hand, provides a site for further functionalization and can influence the electronic properties of the aromatic ring.

This guide provides a comprehensive overview of **2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone**, detailing its physicochemical characteristics, synthesis methodologies with mechanistic rationale, applications as a versatile building block, and essential safety protocols for its handling and storage. The content is tailored for researchers, chemists, and professionals in the drug discovery and development sectors who require a deep technical understanding of this valuable intermediate.

## Section 2: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions.

Property	Value	Source(s)
CAS Number	30724-22-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C9H7F3O2	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	204.15 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Liquid	
Purity	Typically ≥97%	<a href="#">[2]</a>
InChI Key	YCVFUKRFGPIHOI- UHFFFAOYSA-N	
Storage	Sealed in dry, room temperature	

## Section 3: Synthesis Methodologies and Mechanistic Insights

The synthesis of **2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone** can be approached through several modern organic chemistry techniques. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Below are two field-proven protocols.

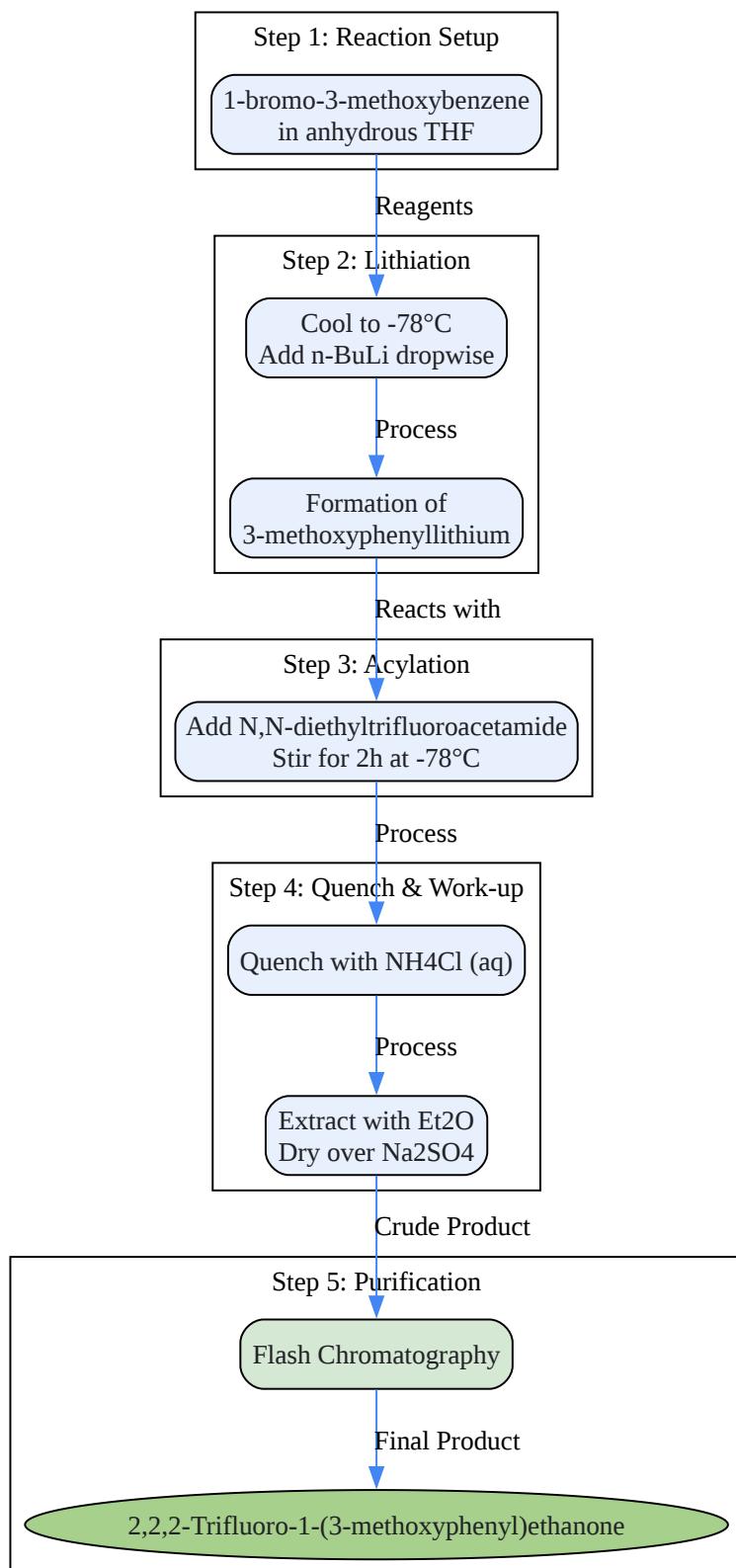
### Method 1: Organolithium-based Acylation

This approach relies on the generation of a potent nucleophile from an aryl halide, which then attacks a trifluoroacetylating agent. It is a classic and reliable method for forming carbon-carbon bonds.

### Experimental Protocol:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF).
- Nucleophile Generation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.
  - Causality Insight: The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi with the THF solvent or undesired rearrangements. Anhydrous conditions are paramount as organolithium reagents are strong bases and will be quenched by even trace amounts of water.
- Acylation: N,N-diethyltrifluoroacetamide is added dropwise to the reaction mixture. The mixture is stirred for an additional 2 hours at -78 °C.<sup>[4]</sup>
  - Expertise & Experience: N,N-diethyltrifluoroacetamide is used as the trifluoroacetyl source. Its amide structure makes it less reactive than trifluoroacetyl chloride, providing a more controlled reaction with the highly reactive organolithium species and minimizing the formation of over-addition products.
- Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is then purified by silica gel flash chromatography to yield the final product.

### Synthesis Workflow Diagram:



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Caption: Organolithium-based synthesis workflow.

## Method 2: Palladium-Catalyzed Trifluoroacetylation

This modern cross-coupling reaction offers an alternative route that avoids the use of highly pyrophoric organolithium reagents, making it more amenable to larger-scale synthesis and functional group tolerance.

### Experimental Protocol:

- Reaction Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), a sealed tube is charged with 3-methoxyphenylboronic acid, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a copper co-catalyst like copper(I) thiophene-2-carboxylate (CuTC), and a phosphine ligand (e.g., trifuran-2-yl-phosphane).[4]
  - Causality Insight: The palladium catalyst is the heart of the reaction, facilitating the cross-coupling. The copper co-catalyst and phosphine ligand are crucial for the efficiency of the catalytic cycle, specifically the transmetalation and reductive elimination steps. An inert atmosphere is required to protect the sensitive catalyst from oxidation.
- Reagent Addition: Anhydrous THF is added, followed by the trifluoroacetylating agent, such as an S-trifluoromethyl thioester. The vessel is sealed and purged with nitrogen.[4]
- Reaction: The mixture is stirred at a moderately elevated temperature (e.g., 30 °C) for 18 hours or until completion is confirmed by TLC or LC-MS analysis.[4]
- Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by silica gel flash chromatography to afford the target compound.[4]

## Section 4: Applications in Drug Discovery and Development

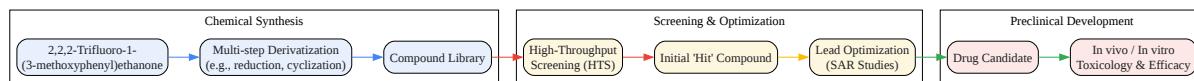
**2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone** is not an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its trifluoromethylketone moiety is a key pharmacophore that can be transformed into various functional groups essential for biological activity.

### Role as a Versatile Building Block:

- Precursor to Chiral Alcohols: The ketone can be stereoselectively reduced to form chiral trifluoromethyl-substituted alcohols. These alcohols are prevalent in many modern pharmaceuticals, where the specific stereochemistry is critical for target engagement.
- Synthesis of Heterocycles: The carbonyl group provides a reactive handle for condensation reactions to form complex heterocyclic structures, which form the core of many drug molecules.
- Intermediate for API Synthesis: Trifluoroacetophenone derivatives are documented intermediates in the synthesis of various APIs. For instance, a structurally related compound, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone, is a key intermediate in the production of the veterinary drug Lotilaner, an ectoparasiticide.<sup>[5]</sup> This highlights the industrial relevance of this class of compounds.

### Conceptual Role in a Drug Discovery Pipeline:

The diagram below illustrates the journey from a chemical building block, such as **2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone**, to a potential drug candidate.



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Caption: From chemical building block to drug candidate.

## Section 5: Safety, Handling, and Storage

While specific safety data for **2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone** is limited, data from structurally similar trifluoroacetophenones and related compounds should be used to establish best practices.<sup>[6][7][8]</sup>

**Hazard Profile (Inferred):**

- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[6]
  - H319: Causes serious eye irritation.[6]
  - H335: May cause respiratory irritation.[6]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

**Safe Handling Protocol:**

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
- Dispensing: When transferring the liquid, use caution to avoid splashes. Use appropriate tools like a syringe or pipette.

- Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.
- First Aid:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
  - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

#### Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[9][10]

## Section 6: Conclusion

**2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone** is a strategically important fluorinated intermediate with significant potential in pharmaceutical and agrochemical synthesis. Its value is derived from the unique properties imparted by the trifluoromethyl group and the synthetic versatility of its ketone functionality. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging this compound to its full potential in the development of novel and complex molecules.

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